molecular formula C11H10N2O3 B1492229 Ethyl 6-(furan-3-yl)pyrimidine-4-carboxylate CAS No. 2098105-24-7

Ethyl 6-(furan-3-yl)pyrimidine-4-carboxylate

Cat. No. B1492229
M. Wt: 218.21 g/mol
InChI Key: DUROLHKILGGBLF-UHFFFAOYSA-N
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Description

Ethyl 6-(furan-3-yl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C11H10N2O3. It is a type of polysubstituted furan, which are important building blocks in organic chemistry and are found in various natural sources .


Synthesis Analysis

Polysubstituted furans, including Ethyl 6-(furan-3-yl)pyrimidine-4-carboxylate, can be prepared from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .


Molecular Structure Analysis

The molecular structure of Ethyl 6-(furan-3-yl)pyrimidine-4-carboxylate can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The synthesis of polysubstituted furans involves the annulation of alkynes and other unsaturated compounds . Oxazoles, 1,3,4-oxadiazoles, and furobenzopyran undergo inter- or intramolecular Diels–Alder/retro-Diels–Alder reactions with electron-poor alkynes to generate poly-substituted furans .

Scientific Research Applications

Antimicrobial Activity

  • Ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate derivatives have been synthesized and evaluated for antimicrobial activity. These compounds demonstrated potential against various microbial strains, highlighting the significance of the furan and pyrimidine moieties in contributing to antimicrobial properties (Ravindra, Vagdevi, & Vaidya, 2008).

Antiviral Evaluation

  • Ethyl-spaced furo[2,3-d]pyrimidin-2(3H)-one nucleosides and analogs have been synthesized and assessed for their antiviral capabilities. Notably, certain derivatives exhibited inhibition against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV), underlining the potential utility of these compounds in antiviral therapy (Robins et al., 2007).

Synthesis of Novel Heterocyclic Systems

  • Research has explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl halides, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These compounds have shown promising antimicrobial activity, particularly against Staphylococcus aureus (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Biological Evaluation

  • The synthesis and biological evaluation of 2,4-diamino-furo[2,3-d]pyrimidine derivatives have been conducted, demonstrating cytotoxicity against lung cancer cell lines. This research points to the potential of these derivatives in cancer treatment (Hu et al., 2010).

Amplification of Phleomycin Activity

  • Studies have synthesized 6-methylpyrimidin-4(3H)-ones with various heteroaryl substituents, including furan-3'-yl, to explore their role as amplifiers of phleomycin against Escherichia coli. These compounds could enhance the efficacy of phleomycin, a known antibiotic (Brown & Cowden, 1982).

Computational and Spectroscopic Analysis

  • Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has been synthesized and subjected to computational and spectroscopic analysis, providing insights into the molecular structure and potential applications of furan-pyrimidine derivatives in various fields (Singh, Rawat, & Sahu, 2014).

Future Directions

The future directions for research on Ethyl 6-(furan-3-yl)pyrimidine-4-carboxylate and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, furan derivatives are not only important building blocks in organic chemistry, but also natural products found in various natural sources, and structural motifs in biologically active drug molecules . Therefore, they could potentially be developed for various applications in the field of medicinal chemistry.

properties

IUPAC Name

ethyl 6-(furan-3-yl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(14)10-5-9(12-7-13-10)8-3-4-15-6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUROLHKILGGBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(furan-3-yl)pyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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